Gilvocarcin V

Antitumor Activity Structure-Activity Relationship In Vivo Efficacy

Gilvocarcin V (GV) is the principal representative of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family of antitumor antibiotics, originally isolated from Streptomyces griseoflavus and other Streptomyces strains. It is distinguished by a coumarin-based aromatic core, a C-linked D-fucose sugar moiety, and a vinyl group at the C8 position, all essential for its biological activity.

Molecular Formula C27H26O9
Molecular Weight 494.5 g/mol
CAS No. 77879-90-4
Cat. No. B1671509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGilvocarcin V
CAS77879-90-4
Synonyms2064A
4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one
gilvocarcin V
Molecular FormulaC27H26O9
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O
InChIInChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22-,23-,24+,26-/m1/s1
InChIKeyXCWHINLKQMCRON-UCDARZNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gilvocarcin V (CAS 77879-90-4) Product Overview: Core Attributes of a Photoactivatable Antitumor C-Glycoside


Gilvocarcin V (GV) is the principal representative of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family of antitumor antibiotics, originally isolated from Streptomyces griseoflavus and other Streptomyces strains [1]. It is distinguished by a coumarin-based aromatic core, a C-linked D-fucose sugar moiety, and a vinyl group at the C8 position, all essential for its biological activity [2]. GV exhibits potent activity against Gram-positive bacteria and experimental tumors, functioning as a DNA intercalator that, upon photoactivation with near-UV or visible light, induces selective DNA damage, including single-strand breaks and covalent DNA-protein cross-links [3][4].

Why Gilvocarcin V (CAS 77879-90-4) Cannot Be Substituted by Other Gilvocarcin-Type or Structurally Related Compounds


Substitution within the gilvocarcin family is not feasible due to the absolute requirement of the C8 vinyl group for potent, photoactivatable antitumor activity. In-class analogs lacking this group, such as gilvocarcin M (methyl) and gilvocarcin E (ethyl), are significantly less effective [1]. Furthermore, while structurally related compounds like chrysomycin A share the essential vinyl group and chromophore, they differ in their sugar moiety, which can alter their biological profile [2]. The glycosyltransferase (GilGT) in the gilvocarcin biosynthetic pathway is specific for a C-linked D-fucose, a key structural determinant for activity; therefore, even closely related analogs from different pathways are not interchangeable [3][4].

Gilvocarcin V (CAS 77879-90-4) Procurement-Grade Quantitative Differentiation: Comparator-Based Evidence


Vinyl Group-Dependent Antitumor Activity: Direct Comparison of Gilvocarcin V vs. Gilvocarcin M and Gilvocarcin E

The presence of a C8 vinyl group in gilvocarcin V (GV) is essential for its potent antitumor activity. In direct head-to-head in vivo studies, GV demonstrated significant activity against multiple tumor models, while its minor congeners, gilvocarcin M (C8 methyl) and gilvocarcin E (C8 ethyl), are 'significantly less effective' [1]. This structural requirement is further supported by cross-study findings that analogs lacking the vinyl group show drastically reduced cytotoxicity [2].

Antitumor Activity Structure-Activity Relationship In Vivo Efficacy

Essential Role of the C-Glycosidic Bond: Comparison of Gilvocarcin V with Aglycone and Sugar-Modified Analogs

The C-linked D-fucose sugar moiety is critical for DNA binding and biological activity. The synthetic aglycone of GV (lacking the sugar) can still introduce single-strand breaks into plasmid DNA upon light activation, but the full GV molecule exhibits superior intercalation [1]. Furthermore, genetic disruption of the C-glycosyltransferase (GilGT) in the GV biosynthetic pathway leads to the accumulation of defucogilvocarcin E (defuco-GE), a compound that lacks the sugar and is biologically inactive, directly demonstrating the sugar's essential role [2]. While analogs with different sugars, such as D-olivosyl-gilvocarcin V and polycarcin V, show comparable activity to GV, they are distinct compounds and not direct substitutes for the natural product [3].

DNA Intercalation C-Glycoside Structure-Activity Relationship

Potent DNA Intercalation and Photoactivation: Comparison of Gilvocarcin V with Ethidium Bromide and 8-Methoxypsoralen

Gilvocarcin V (GV) is a potent DNA intercalator with a binding constant (K) of 6.6 × 10^5 M^-1, which is comparable to that of ethidium bromide, a classic intercalating agent [1]. Unlike ethidium bromide, however, GV's activity is dramatically enhanced by light. It intensely absorbs UVA radiation at its absorbance maximum of 398 nm (E398 = 11,971 M^-1 cm^-1) [1]. This dual property enables it to function as a photoactivated DNA-damaging agent at very low concentrations. For example, in combination with 3 J/cm^2 of UVA, just 0.10 ng/ml of GV reduced the lymphocyte response to phytohemagglutinin to 10% of controls [1]. This photoactivation mechanism is distinct from that of 8-methoxypsoralen (8-MOP), a well-known photochemotherapy agent, which requires intercalation followed by covalent crosslinking upon UVA exposure; GV induces primarily single-strand breaks [1].

DNA Intercalation Photodynamic Therapy Binding Affinity

Gene Cluster Enables Rational Analogue Generation: Comparison with Undefined or Uncloned Pathways

The complete 35 kb gene cluster for gilvocarcin V (GV) biosynthesis has been cloned and characterized from S. griseoflavus Gö 3592 and heterologously expressed in S. lividans [1]. This was the first reported gene cluster for a benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotic [1]. This achievement stands in contrast to many related compounds whose biosynthetic pathways are uncloned or poorly characterized. Access to this defined genetic platform allows for rational engineering of novel GV analogs with potentially improved properties through combinatorial biosynthesis [1]. Specifically, the functions of key enzymes like the C-glycosyltransferase GilGT and the P450 oxidase GilOIII (responsible for vinyl group formation) have been defined, enabling targeted modifications [2][3].

Biosynthesis Combinatorial Biosynthesis Gene Cluster

Optimal Application Scenarios for Gilvocarcin V (CAS 77879-90-4) in Research and Development


Investigating Photoactivatable DNA Damage and Repair Mechanisms

As a potent, light-controlled DNA intercalator with a well-defined binding constant (K = 6.6 × 10^5 M^-1) and UVA absorption (E398 = 11,971 M^-1 cm^-1), Gilvocarcin V is an ideal tool for studying the cellular response to spatially and temporally controlled DNA damage [1]. It can be used to induce single-strand breaks or protein-DNA crosslinks in specific cell populations or subcellular regions, enabling precise dissection of DNA repair pathways like base excision repair and homologous recombination [2].

Preclinical Evaluation of a Vinyl-Dependent Antitumor Agent in In Vivo Models

For oncology research programs, Gilvocarcin V provides a structurally defined lead compound with demonstrated in vivo activity against a panel of experimental tumors, including sarcoma 180 and Ehrlich carcinoma, where it conferred a 40% survival rate at 60 days [3]. This makes it a suitable positive control or benchmark for evaluating novel antitumor agents with similar mechanisms or for studying the role of the essential C8 vinyl group in tumor suppression [4].

Biosynthetic Engineering for Novel Gilvocarcin Analogues

The availability of the complete, characterized gene cluster for Gilvocarcin V enables a rational combinatorial biosynthesis approach to generate novel analogues [5]. This is a key differentiator from other gilvocarcin-type compounds. Research and industrial groups can leverage the defined functions of tailoring enzymes like the C-glycosyltransferase GilGT and the P450 oxidase GilOIII to create libraries of derivatives with altered sugar moieties or modified aglycones for structure-activity relationship studies and drug discovery [6][7].

Antimicrobial Research Targeting Gram-Positive Pathogens

Gilvocarcin V exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with MIC values in the low micromolar range for related gilvocarcin-type compounds [8]. It serves as a valuable tool for investigating novel antibacterial mechanisms, particularly those involving DNA intercalation, and can be used as a reference compound in antimicrobial susceptibility testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gilvocarcin V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.